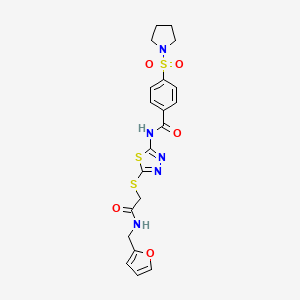
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N5O5S3 and its molecular weight is 507.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex compound that exhibits a range of biological activities due to its unique structural components. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
Overview of Biological Activities
The compound belongs to the class of 1,3,4-thiadiazoles, which are widely recognized for their diverse biological activities. These include:
- Anticancer Activity : Thiadiazole derivatives have shown promising results in inhibiting cancer cell growth.
- Antimicrobial Properties : Many thiadiazole compounds possess significant antibacterial and antifungal activities.
- Neuroprotective Effects : Some derivatives exhibit potential in treating neurological disorders.
Anticancer Activity
Research has demonstrated that compounds containing the thiadiazole scaffold can effectively inhibit the proliferation of various cancer cell lines. In a study evaluating several thiadiazole derivatives, including those similar to this compound, it was found that many exhibited GI50 values comparable to standard drugs like Adriamycin against human cancer cell lines such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) .
Case Study: Anticancer Efficacy
A specific study reported that several synthesized thiadiazole-benzamide hybrids showed selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies have indicated that certain derivatives demonstrate comparable activity to established antibiotics such as ciprofloxacin and griseofulvin against various bacterial strains .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives has been explored, particularly in models of epilepsy and neurodegeneration. One study highlighted the ability of certain thiadiazole compounds to protect neuronal cells from oxidative stress and excitotoxicity . The compounds were assessed using seizure models, showing significant anticonvulsant activity without notable neurotoxicity .
Case Study: Neuroprotective Mechanism
In a study assessing the neuroprotective effects of a related thiadiazole compound, it was found that the compound inhibited carbonic anhydrase activity, contributing to its protective effects against seizures induced by picrotoxin .
Eigenschaften
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S3/c26-17(21-12-15-4-3-11-30-15)13-31-20-24-23-19(32-20)22-18(27)14-5-7-16(8-6-14)33(28,29)25-9-1-2-10-25/h3-8,11H,1-2,9-10,12-13H2,(H,21,26)(H,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKAWMKSKAZNTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














